molecular formula C8H11BrN2 B1424031 5-bromo-N-ethyl-4-methylpyridin-2-amine CAS No. 1220036-82-7

5-bromo-N-ethyl-4-methylpyridin-2-amine

Cat. No.: B1424031
CAS No.: 1220036-82-7
M. Wt: 215.09 g/mol
InChI Key: CTGSOUMQRZODES-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethyl-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-ethyl-4-methylpyridin-2-amine. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-ethyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-4-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-ethyl-4-methylpyridin-2-amine is unique due to the presence of both the N-ethyl and 4-methyl groups, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

5-bromo-N-ethyl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-10-8-4-6(2)7(9)5-11-8/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGSOUMQRZODES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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